molecular formula C17H15F2NO5S B2406511 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1564076-52-3

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2406511
CAS No.: 1564076-52-3
M. Wt: 383.37
InChI Key: DKWRZIGHVLJVNN-YBEGLDIGSA-N
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Description

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic acrylate derivative characterized by:

  • Molecular formula: C₁₉H₁₈F₂NO₅S.
  • Key structural features: A (2Z)-configured acrylate backbone. A 3,4-difluorophenylamino group at position 2. A 4-methoxyphenylsulfonyl group at position 2.
  • Applications: Primarily serves as an intermediate in pharmaceutical synthesis, particularly for anticancer agents due to its sulfonyl and amino functionalities, which enhance binding to biological targets .

Properties

IUPAC Name

methyl (Z)-3-(3,4-difluoroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO5S/c1-24-12-4-6-13(7-5-12)26(22,23)16(17(21)25-2)10-20-11-3-8-14(18)15(19)9-11/h3-10,20H,1-2H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRZIGHVLJVNN-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Amino Group:

    Sulfonylation: The 4-methoxyphenyl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the desired methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The compound is compared with analogs differing in substituents on the phenyl rings or acrylate backbone (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/Reference) Substituents (Phenyl Rings) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3,4-difluoro (amino), 4-methoxy (sulfonyl) C₁₉H₁₈F₂NO₅S 441.41 High polarity; anticancer intermediate
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 3,4-dimethoxy (amino), 4-methoxy (sulfonyl) C₁₉H₂₁NO₇S 407.44 Lower lipophilicity; unreported bioactivity
Ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate (CAS 1327195-85-6) 3,4-difluoro (amino), 3,5-dimethyl (sulfonyl) C₁₉H₁₉F₂NO₄S 419.42 Enhanced thermal stability; industrial applications
Methyl (Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate 4-methoxy (phenyl), trifluoromethyl (acrylate) C₁₂H₉F₃O₃ 258.19 Oil-like consistency; organometallic precursor

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The 3,4-difluoro group in the target compound increases electron-withdrawing effects, enhancing reactivity compared to the 3,4-dimethoxy analog .
  • Sulfonyl Group Modifications : Replacing 4-methoxy with 3,5-dimethyl in the sulfonyl group (CAS 1327195-85-6) reduces polarity but improves thermal stability due to steric shielding .
  • Trifluoromethyl Substitution: The trifluoromethyl group in increases hydrophobicity, making it suitable for lipid-rich environments in organometallic synthesis.

Crystallographic and Solid-State Behavior

  • Target Compound: No crystallographic data reported.
  • Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate : Exhibits a dihedral angle of 82.9° between phenyl rings, stabilized by intramolecular C–H⋯O hydrogen bonds. Crystal packing involves π–π interactions (3.984 Å spacing), which may inspire similar studies for the target compound.

Biological Activity

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic compound known for its complex structure and potential biological activities. This compound features a difluorophenyl group, an amino group, and a sulfonyl moiety attached to an acrylate backbone. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated aromatic ring enhances binding affinity, while the sulfonyl group may influence solubility and metabolic stability. This compound has been investigated for its potential roles in:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The sulfonamide structure is often associated with anti-inflammatory properties, potentially reducing cytokine production.
  • Antimicrobial Properties : Research indicates that derivatives of similar compounds exhibit significant antibacterial and antifungal activities.

In Vitro Studies

Several in vitro studies have examined the efficacy of this compound against various cell lines. Notable findings include:

  • Cytotoxicity : The compound demonstrated cytotoxic effects on human cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating significant potential as an anticancer agent.
  • Enzyme Inhibition : It was found to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase and certain kinases.

Case Studies

A recent case study focused on the compound’s effects on breast cancer cells (MCF-7). The study revealed:

  • Cell Viability Reduction : Treatment with the compound led to a 70% reduction in cell viability after 48 hours.
  • Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis of its role as an apoptosis-inducing agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityIC50 (µM)
Methyl (2Z)-3-amino-2-(2-fluorophenyl)sulfonylacrylateStructureAnticancer10
Methyl (2Z)-3-(4-fluorophenyl)amino-2-(phenylsulfonyl)acrylateStructureAntimicrobial12
Methyl (2Z)-3-(3-chlorophenyl)amino-2-(methoxyphenylsulfonyl)acrylateStructureAnti-inflammatory8

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of acrylate precursors followed by nucleophilic substitution with 3,4-difluoroaniline. Key steps include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent optimization (e.g., DCM or THF). Intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regioselectivity and purity . For example, derivatives with similar sulfonyl and amino groups show yields of 71–93% under controlled conditions .

Q. How is the stereochemical configuration (Z/E) of the acrylate moiety validated?

  • Methodological Answer : The (Z)-configuration is confirmed using NOESY NMR to detect spatial proximity between the sulfonyl group and the amino substituent. X-ray crystallography (e.g., for analogous compounds) reveals dihedral angles (e.g., 82.9° between aromatic rings) and intramolecular hydrogen bonds (e.g., S(7) motifs), which stabilize the Z-conformation .

Q. What standard assays are used to evaluate the bioactivity of this compound?

  • Methodological Answer : In vitro antimicrobial activity is tested via turbidimetric assays against pathogens like Xanthomonas oryzae (Xoo). In vivo efficacy is assessed using plant disease models (e.g., rice bacterial blight), where compounds are applied at 200 µg/mL, and lesion lengths are measured to quantify protection rates (e.g., 58.4% curative activity for related derivatives) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Methodological Answer : AutoDock4 or similar tools are used with flexible side-chain receptor models. The sulfonyl and amino groups are key for hydrogen bonding with enzymatic active sites (e.g., bacterial dihydrofolate reductase). Validation includes re-docking known ligands (RMSD <2.0 Å) and cross-docking across homologs (e.g., HIV protease flexibility studies) .

Q. What structure-activity relationship (SAR) trends are observed with substituent variations?

  • Methodological Answer : Substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency by 20–30%, while bulkier substituents reduce solubility. The 3,4-difluorophenyl moiety is critical for target affinity, as shown in analogs with EC50_{50} values <10 µM .

Q. How are synthetic challenges like sulfonate hydrolysis or amino group oxidation mitigated?

  • Methodological Answer : Hydrolysis is minimized using anhydrous conditions and scavengers (e.g., molecular sieves). For oxidation-prone intermediates, inert atmospheres (N2_2) and low-temperature workup are employed. Catalytic systems like Yb(OTf)3_3 improve regioselectivity in multi-component reactions .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies include:

  • Solvent-adjusted docking : Incorporate explicit water molecules in simulations.
  • Ensemble docking : Use multiple receptor conformations from MD simulations.
  • Experimental validation : Mutagenesis studies to confirm binding residues .

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